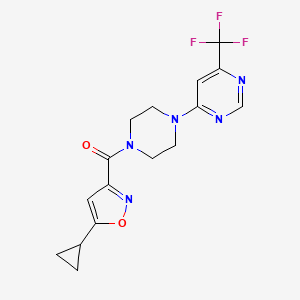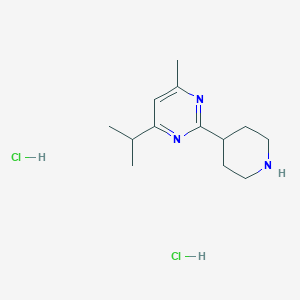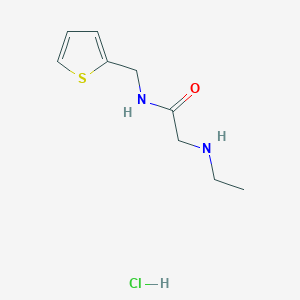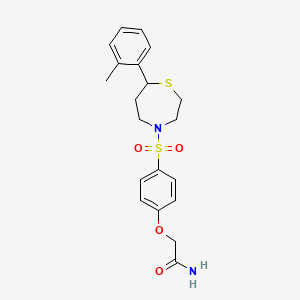
4-(Cyclopropylmethylcarbamoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopropylmethylcarbamoyl)benzoic acid is a compound with the molecular weight of 219.24 . The IUPAC name of this compound is 4-{[(cyclopropylmethyl)amino]carbonyl}benzoic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H13NO3/c14-11(13-7-8-1-2-8)9-3-5-10(6-4-9)12(15)16/h3-6,8H,1-2,7H2,(H,13,14)(H,15,16) .Aplicaciones Científicas De Investigación
Molecular Design and Environmental Applications
Benzoic acid derivatives, such as 4-(Cyclopropylmethylcarbamoyl)benzoic acid, are extensively studied for their presence in foods and as additives due to their antibacterial and antifungal properties. These compounds find applications in food preservation, cosmetic, hygiene, and pharmaceutical products. Their widespread use has led to their distribution in the environment, raising concerns about human exposure and potential public health implications (del Olmo, Calzada, & Nuñez, 2017).
Liquid Crystalline Materials
Research into 4-alkoxy benzoic acids has contributed to the development of thermotropic liquid crystals, important for display technologies and novel mesogens for advanced materials. Studies on the molecular order of these compounds in different phases enhance our understanding of liquid crystalline behaviors and their potential applications (Lobo et al., 2012).
Biosensors and Bioengineering
In bioengineering, benzoic acid derivatives are explored for the development of biosensors. For instance, a synthetic biosensor for detecting benzoic acid derivatives in Saccharomyces cerevisiae illustrates the intersection of microbial engineering and sustainability, aiming to replace chemical synthesis methods with microbial production processes (Castaño-Cerezo et al., 2020).
Crystallography and Material Characterization
The determination of crystal structures of drug molecules, including benzoic acid derivatives, through NMR crystallography highlights the role of these compounds in drug design and material science. Such studies offer insights into the molecular and crystal structures, facilitating the development of new materials and pharmaceuticals (Baias et al., 2013).
Photovoltaic and Solar Cell Applications
Benzoic acid derivatives also find applications in the design of organic sensitizers for dye-sensitized solar cells (DSSCs). The modification of electron donors and acceptors within these molecules can significantly influence the light absorption, charge-transfer dynamics, and overall efficiency of solar cells, demonstrating the potential of benzoic acid derivatives in renewable energy technologies (Gupta et al., 2015).
Detection of Environmental Pollutants
Coordination polymers based on benzoic acid derivatives have been synthesized for the detection of environmental pollutants such as picric acid. These materials exhibit luminescence sensing properties, making them suitable for environmental monitoring and safety applications (Zheng et al., 2021).
Safety and Hazards
Direcciones Futuras
While specific future directions for 4-(Cyclopropylmethylcarbamoyl)benzoic acid are not available, research on benzoic acid derivatives suggests potential applications in various fields. For instance, 4-Hydroxybenzoic acid has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . Another study suggests that biochar can reduce the generation and release of benzoic acid from soybean root, which has a positive effect on alleviating allelopathy .
Propiedades
IUPAC Name |
4-(cyclopropylmethylcarbamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(13-7-8-1-2-8)9-3-5-10(6-4-9)12(15)16/h3-6,8H,1-2,7H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDXLFCRDPDHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Cyanophenyl)methyl]-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide](/img/structure/B2809217.png)
![1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol](/img/structure/B2809218.png)
![Ethyl 1-[6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2809222.png)
![5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide](/img/structure/B2809224.png)
![N~6~-benzyl-N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2809226.png)

![8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2809230.png)
![N-(2-fluorobenzyl)-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2809232.png)




![2-Thiaspiro[3.5]nonane-6,8-dione](/img/structure/B2809238.png)
![N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide](/img/structure/B2809240.png)